N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide, related compounds have been synthesized using various methods. For instance, benzamide derivatives bearing a heterocyclic furan and piperazine ring have been synthesized through a process involving the reaction of chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1- (2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Mechanism of Action
Furan Derivatives
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Furan-containing compounds are known to exhibit antibacterial activity .
Tetrahydroquinoline Derivatives
Tetrahydroquinoline is a type of indole derivative. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
The compound N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide interacts with various enzymes, proteins, and other biomolecules . For instance, it has shown significant activity against urease and butyrylcholinesterase (BChE) enzymes . The nature of these interactions is complex and involves molecular docking .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has shown significant inhibitory activity against the urease and BChE enzymes .
Temporal Effects in Laboratory Settings
It has shown significant inhibitory activity against the urease and BChE enzymes .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGICIDGIGJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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